7-bromo-4H-benzo[h]chromen-4-one
Description
Contextual Significance of Benzo[h]chromen-4-one Scaffolds in Organic Chemistry
The benzo[h]chromen-4-one scaffold, a type of chromone (B188151), is considered a "privileged structure" in medicinal chemistry and organic synthesis. This designation stems from the ability of this core structure to serve as a versatile framework for the development of ligands for various biological targets. Benzochromene derivatives are recognized for a wide array of significant pharmacological properties. nih.gov Their versatile biological profile is often attributed to the lipophilic character of the chromene core, which enhances its ability to cross biological membranes. researchgate.net
These scaffolds are integral to compounds exhibiting a range of biological effects, including:
Antimicrobial nih.gov
Anti-inflammatory nih.gov
Antiviral nih.gov
Antioxidant nih.gov
Anticancer nih.govresearchgate.net
Anti-rheumatic nih.gov
Antitubercular nih.gov
The structural diversity within this family of compounds has led to the development of molecules with specific activities, such as the inhibition of c-Src kinase and the induction of apoptosis in tumor cells. nih.gov For instance, certain 2-amino-4-aryl-4H-benzo[h]chromene derivatives have shown potent antiproliferative activity. nih.gov The inherent potential of the benzochromene framework continues to make it an attractive target for synthetic chemists aiming to develop new therapeutic agents.
Rationale for Investigating Halogenated Benzo[h]chromen-4-one Derivatives
The introduction of halogen atoms, such as bromine, into organic scaffolds is a well-established strategy in medicinal chemistry to fine-tune a molecule's properties. Halogenation can significantly impact a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. In the context of the benzo[h]chromen-4-one scaffold, adding a bromine atom can alter the electronic distribution of the ring system, potentially leading to enhanced or novel biological activities.
Research into related halogenated chroman-4-one and chromone derivatives demonstrates the utility of this approach. For example, a study on SIRT2 inhibitors identified 8-bromo-6-chloro-2-pentylchroman-4-one as a potent inhibitor, with an IC50 value of 4.5 μM, highlighting the crucial role of halogen substituents for high potency. acs.orgmdpi.com Similarly, investigations into chromen-4-one derivatives as ligands for the G protein-coupled receptor GPR55 showed that introducing a chlorine atom at position 6 resulted in compounds with partial agonism. acs.org These examples underscore the rationale for exploring halogenated derivatives like 7-bromo-4H-benzo[h]chromen-4-one, as the position and nature of the halogen can be pivotal in determining the compound's pharmacological profile.
Overview of Research Trends in this compound Chemistry
Current research involving the this compound core and its analogues follows several key trajectories. A primary focus is the synthesis of novel derivatives and the subsequent evaluation of their biological activities. Scientists modify the core structure at various positions to conduct Structure-Activity Relationship (SAR) studies, which explore how these chemical changes affect the compound's therapeutic potential. nih.gov
A significant trend is the investigation of these compounds for anticancer activity. nih.govsemanticscholar.org Researchers have synthesized and tested various benzo[h]chromene derivatives against multiple human tumor cell lines, including breast carcinoma (MCF-7), human colon carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2). nih.govnih.gov These studies aim to identify compounds that can induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells. nih.govtandfonline.com For example, certain novel benzo[h]chromeno[2,3-d]pyrimidine derivatives have demonstrated remarkable inhibitory effects on the growth of tested tumor cell lines. nih.gov The development of new synthetic methodologies, including multi-component reactions under microwave irradiation or ultrasonic techniques, is also a key trend, allowing for more efficient and environmentally friendly production of these complex molecules. nih.govnih.gov
Table 1: Selected Research Findings on Benzo[h]chromene Derivatives
| Derivative Class | Research Focus | Key Findings |
| 4H-benzo[h]chromenes | Antitumor Activity | Some compounds exerted remarkable inhibitory effects against MCF-7, HCT-116, and HepG-2 cell lines. nih.gov |
| 1H-benzo[f]chromenes | P-glycoprotein Inhibition | Certain derivatives exhibited strong inhibition of P-gp expression in resistant cancer cells (MCF-7/ADR). nih.gov |
| 5H-benzo[h]chromeno [2,3-d]pyrimidines | Apoptosis Induction | Novel synthesized compounds were evaluated for their ability to induce apoptosis in human acute myeloid leukemia HL-60 cells. tandfonline.com |
| Halogenated Chroman-4-ones | Enzyme Inhibition | 8-bromo-6-chloro-2-pentylchroman-4-one was identified as a potent and selective SIRT2 inhibitor. acs.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
882687-75-4 |
|---|---|
Molecular Formula |
C13H7BrO2 |
Molecular Weight |
275.10 g/mol |
IUPAC Name |
7-bromobenzo[h]chromen-4-one |
InChI |
InChI=1S/C13H7BrO2/c14-11-3-1-2-9-8(11)4-5-10-12(15)6-7-16-13(9)10/h1-7H |
InChI Key |
CYWBNVMCHOQYLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2OC=CC3=O)C(=C1)Br |
Origin of Product |
United States |
Computational and Theoretical Chemistry of 7 Bromo 4h Benzo H Chromen 4 One
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it well-suited for medium to large organic molecules. DFT calculations for 7-bromo-4H-benzo[h]chromen-4-one focus on determining its ground-state properties by solving the Kohn-Sham equations. A common approach involves using a hybrid functional, such as B3LYP, combined with a sufficiently large basis set, like 6-311++G(d,p), to accurately describe the electron distribution. ekb.eg
A fundamental step in any computational analysis is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For this compound, DFT calculations would yield precise bond lengths, bond angles, and dihedral angles.
Studies on related 4H-benzo[h]chromene derivatives have shown that the fused ring system is nearly planar. ekb.eg The theoretical geometric parameters obtained from DFT are often validated by comparing them to experimental data from X-ray crystallography. While specific experimental crystal structure data for this compound is not available, the optimized geometry provides a reliable model for its structure in the gaseous phase. ekb.eg The stability of this optimized structure is confirmed by performing a frequency calculation; the absence of any imaginary frequencies indicates that the geometry corresponds to a true energy minimum.
Table 1: Key Geometric Parameters Calculated via DFT This table illustrates the types of data obtained from a DFT geometry optimization.
| Parameter Type | Description | Example Atoms (in chromen-4-one core) |
| Bond Length | The equilibrium distance between the nuclei of two bonded atoms. | C=O, C-O, C-C, C-Br |
| Bond Angle | The angle formed between three connected atoms. | O-C-C, C-C=O, C-C-C |
| Dihedral Angle | The angle between two intersecting planes, used to define molecular conformation. | C-C-C-C |
Frontier Molecular Orbital (FMO) theory is a critical framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.
The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. d-nb.info In contrast, a large gap implies higher kinetic stability. Computational studies on other bioactive chromone (B188151) derivatives have reported energy gaps in the range of 1.5 to 1.9 eV. d-nb.inforesearchgate.net
Table 2: Global Reactivity Descriptors Derived from FMO Analysis This table outlines important chemical descriptors calculated from HOMO and LUMO energies.
| Descriptor | Formula | Significance |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom to attract electrons. |
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. MEP maps are invaluable for identifying the electron-rich and electron-deficient regions of a molecule, which in turn helps predict its reactivity and intermolecular interaction sites.
Typically, red and yellow colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue colors denote areas of positive potential, which are electron-poor and are sites for nucleophilic attack. For this compound, the MEP map is expected to show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. ekb.eg The bromine atom would also contribute to the local electronic features. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the aromatic rings.
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study excited states and predict electronic absorption spectra (UV-Vis). TD-DFT calculations can determine the excitation energies and oscillator strengths of electronic transitions, which correspond to the position and intensity of absorption peaks.
For this compound, TD-DFT would predict the wavelengths of maximum absorption (λmax) arising from transitions such as π → π* and n → π*. These theoretical spectra can be compared with experimentally measured spectra to validate the computational method. Furthermore, calculations can be performed in both the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM) to simulate how the solvent environment affects the electronic transitions. ekb.egekb.eg
Quantum Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters
Quantum Structure-Property Relationship (QSPR) modeling establishes a mathematical link between the theoretical molecular descriptors of a compound and its experimentally determined physicochemical properties. By calculating a wide range of quantum chemical descriptors (such as those from DFT, including dipole moment, polarizability, and FMO energies) for a series of related compounds, a predictive model can be built.
For the this compound family, a QSPR model could be developed to predict properties like solubility, melting point, or chromatographic retention times for new, yet-to-be-synthesized derivatives. This approach is a valuable tool in rational drug design, allowing for the in-silico screening of compounds to prioritize those with desirable properties for synthesis and testing.
Molecular Dynamics Simulations for Conformational Dynamics
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While DFT provides a static picture of the minimum energy structure, MD simulations reveal the conformational dynamics and flexibility of a molecule at a given temperature. An MD simulation for this compound could provide insights into the flexibility of its fused ring system and how it might interact with and adapt to the active site of a biological target, such as an enzyme or receptor. This information is particularly relevant when assessing the compound's potential as a therapeutic agent.
In Silico Ligand-Target Interaction Prediction and Binding Mode Analysis
In silico techniques, such as molecular docking and virtual screening, are pivotal in predicting the binding affinity and mode of interaction between a small molecule, like this compound, and a protein target. These computational methods simulate the docking process, providing valuable information on the thermodynamics and structural features of the ligand-protein complex.
While specific molecular docking studies exclusively focused on this compound are not extensively available in the current body of scientific literature, the broader class of chromene and benzo[h]chromene derivatives has been the subject of numerous computational investigations. These studies offer a foundational understanding of how this structural scaffold can interact with various biological targets, including enzymes and receptors implicated in a range of diseases.
Research on analogous compounds has demonstrated that the benzo[h]chromene core can effectively bind to the active sites of several proteins. The interactions are typically governed by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The specific substitution pattern on the benzo[h]chromene ring system plays a crucial role in modulating the binding affinity and selectivity for different protein targets.
For instance, studies on similar chromone derivatives have identified potential interactions with protein kinases, cholinesterases, and various receptors involved in cell signaling pathways. The bromine substituent at the 7-position of the benzo[h]chromen-4-one scaffold is expected to influence its electronic properties and steric profile, which in turn would affect its binding characteristics. The electron-withdrawing nature of the bromine atom could potentially lead to specific halogen bonding interactions with the protein's active site residues.
To provide a comprehensive analysis of the potential interactions of this compound, future computational studies would be invaluable. Such research would likely involve docking the compound against a panel of known protein targets to generate predictive data on its binding affinities and interaction patterns.
Table 1: Potential Molecular Interactions of the Benzo[h]chromen-4-one Scaffold with Protein Residues (Based on Analogous Compounds)
| Type of Interaction | Interacting Moiety on Ligand | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Carbonyl oxygen, Ether oxygen | Serine, Threonine, Tyrosine, Asparagine, Glutamine, Histidine, Lysine, Arginine |
| Hydrophobic Interactions | Benzene and Naphthalene rings | Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan, Methionine, Proline |
| π-π Stacking | Aromatic rings | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Halogen Bonding | Bromine at C7 | Electron-rich atoms in amino acid side chains (e.g., oxygen, nitrogen, sulfur) |
Chemical Transformations and Derivatization Strategies of 7 Bromo 4h Benzo H Chromen 4 One
Nucleophilic Substitution Reactions at the Bromine Atom
Direct nucleophilic aromatic substitution (SNAr) on aryl halides like 7-bromo-4H-benzo[h]chromen-4-one, where a nucleophile displaces the bromide ion, is generally challenging. The electron-rich nature of the aromatic ring system tends to repel approaching nucleophiles. Such reactions typically require harsh conditions, including very high temperatures and a large excess of the nucleophilic reagent, or the presence of strong electron-withdrawing groups to activate the ring system towards attack. For many heterocyclic systems, alternative methods such as palladium-catalyzed cross-coupling reactions are often more efficient and have become the preferred strategy for forming new bonds at the site of halogen substitution.
Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, and the bromine atom at the 7-position of the benzo[h]chromen-4-one core serves as an excellent substrate for these transformations. icmpp.ro These reactions typically involve the combination of an organic halide with an organometallic or nucleophilic reagent in the presence of a palladium catalyst and a suitable ligand.
Simple and efficient palladium-catalyzed methods have been developed for the cross-coupling of N-substituted 4-bromo-7-azaindoles—a related heterocyclic system—with various amides, amines, and phenols to form C-N and C-O bonds. beilstein-journals.orgnih.gov These protocols are directly applicable to this compound. For instance, C–N bond formation can be achieved rapidly using a catalyst system composed of a palladium precursor, such as Pd(OAc)₂, and a specialized ligand like Xantphos, with cesium carbonate (Cs₂CO₃) as the base in a dioxane solvent. beilstein-journals.orgnih.gov Similarly, C–O bond formation is effectively catalyzed by a combination of Pd(OAc)₂, Xantphos, and potassium carbonate (K₂CO₃) in dioxane. nih.gov
The versatility of the 7-bromo substituent is further highlighted by its application in several named cross-coupling reactions, allowing for the introduction of a wide range of functional groups. masterorganicchemistry.com
Suzuki Coupling: This reaction forms a new C-C bond by coupling the aryl bromide with an aryl or vinyl boronic acid or boronic ester. masterorganicchemistry.com It is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boronic acid reagents. A concise synthetic strategy for 2-aryl-4H-thiochromen-4-ones, an analogous sulfur-containing scaffold, utilized a Suzuki-type cross-coupling between a sulfinyl-thiochromone and various arylboronic acids, demonstrating the reaction's utility in building complex biaryl structures. acs.org
Sonogashira Coupling: This method is the primary choice for constructing sp–sp² carbon–carbon bonds, effectively coupling the 7-bromo position with terminal alkynes. researchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and a base such as triethylamine (Et₃N). researchgate.net This allows for the introduction of alkynyl moieties, which are valuable intermediates for further synthetic manipulations.
Heck Reaction: The Heck reaction facilitates the formation of a new C-C bond between the aryl bromide and an alkene. masterorganicchemistry.com This reaction provides a direct method for the vinylation of the benzo[h]chromen-4-one core at the 7-position.
Negishi Coupling: While less common than the Suzuki coupling, the Negishi reaction offers a powerful alternative for C-C bond formation by coupling the aryl bromide with an organozinc reagent. This method is known for its high reactivity and functional group tolerance.
The table below summarizes typical conditions for these cross-coupling reactions as applied to aryl bromides.
| Reaction | Coupling Partner | Typical Catalyst System | Resulting Bond |
| Suzuki | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂ with ligand, Base (e.g., K₂CO₃) | C(sp²)–C(sp²) or C(sp²)–C(sp²) |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C(sp²)–C(sp) |
| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | C(sp²)–C(sp²) |
| Negishi | Organozinc Reagent | Pd(PPh₃)₄ or other Pd(0) complex | C(sp²)–C(sp²), C(sp²)–C(sp³) |
Electrophilic Aromatic Substitution on the Benzo[h]chromen-4-one Core
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.comlibretexts.org The reaction proceeds via a two-step mechanism: initial attack by the electrophile to form a carbocation intermediate (sigma complex), followed by deprotonation to restore the stable aromatic system. masterorganicchemistry.comyoutube.com
The reactivity and regioselectivity of EAS on the this compound core are governed by the electronic effects of the existing substituents.
The carbonyl group at position 4 is strongly electron-withdrawing, deactivating the heterocyclic ring and the adjacent benzene ring towards electrophilic attack.
The bromine atom at position 7 is also deactivating due to its inductive effect but acts as an ortho-, para-director because of its ability to donate lone-pair electrons through resonance.
The fused benzo ring (the '[h]' portion) is generally more electron-rich than the chromenone ring system and would be the more likely site for substitution.
Therefore, electrophilic attack is expected to occur on the benzo ring, directed by the bromine atom to the positions ortho and para to it (positions 6 and 8), although position 8 is sterically hindered. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (Br₂/FeBr₃), and sulfonation (SO₃/H₂SO₄).
Reactions Involving the Carbonyl Functionality of the Chromenone
The carbonyl group at the 4-position of the chromenone ring is a key site for chemical modification. It can undergo a variety of reactions typical of ketones. One of the most common transformations is reduction. For example, in a related chroman-4-one system, the carbonyl group was successfully reduced using sodium borohydride (NaBH₄) in methanol to yield the corresponding secondary alcohol, a chroman-4-ol. acs.org This type of reduction converts the planar ketone into a chiral alcohol, opening avenues for stereoselective synthesis.
Other potential reactions at the carbonyl carbon include:
Nucleophilic addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), to form tertiary alcohols.
Wittig reaction with phosphorus ylides to convert the C=O group into a C=C double bond, allowing for the exocyclic functionalization of the pyranone ring.
Ring-Opening and Rearrangement Reactions of the Benzo[h]chromen-4-one Scaffold
The pyranone ring of the chromone (B188151) scaffold is susceptible to cleavage under certain nucleophilic conditions. The reaction typically proceeds via a 1,4-addition (Michael addition) of a nucleophile to the α,β-unsaturated ketone system, which can be followed by ring cleavage. beilstein-journals.org
For instance, treatment of chromone derivatives with strong bases like aqueous potassium hydroxide can lead to nucleophilic attack at the C2 position. researchgate.net This initial attack results in the opening of the heterocyclic pyranone ring, forming a phenolate intermediate. researchgate.net Depending on the substrate and reaction conditions, this intermediate can then undergo subsequent intramolecular reactions, leading to rearranged products or stable ring-opened compounds. This reactivity provides a pathway to transform the chromone scaffold into other complex heterocyclic or phenolic structures.
7 Bromo 4h Benzo H Chromen 4 One As a Synthetic Intermediate and Scaffold
Role in the Construction of Complex Polycyclic Heterocycles
The benzo[h]chromene framework is a key structural motif in a variety of naturally occurring and synthetic compounds. The presence of the bromine atom on the 7-bromo-4H-benzo[h]chromen-4-one molecule offers a reactive site for further chemical modifications, enabling the synthesis of intricate polycyclic heterocyclic systems.
Research has demonstrated the utility of the benzo[h]chromene scaffold in the creation of novel cytotoxic agents. For instance, new benzo[h]chromene and benzo[h]chromeno[2,3-d]pyrimidine derivatives have been synthesized and investigated for their potential in cancer therapy. nih.gov These complex structures are built upon the fundamental benzo[h]chromene core, highlighting its importance as a starting point for creating medicinally relevant molecules. The synthesis of these derivatives often involves multi-step reactions where the initial benzo[h]chromene structure is elaborated with additional rings and functional groups. nih.gov
The reactivity of the bromine atom allows for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions would enable the fusion of additional aromatic or heterocyclic rings onto the this compound backbone, leading to the generation of a diverse library of complex polycyclic compounds.
Precursor for Advanced Organic Materials
The structural characteristics of this compound suggest its potential as a precursor for advanced organic materials, such as dyes and organic semiconductors. Bromo-substituted aromatic compounds are often used as intermediates in the synthesis of functional organic materials.
For example, bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) is a well-known precursor for a wide range of dyes and biologically active compounds. beilstein-journals.org The bromine atom in bromaminic acid is readily displaced by various nucleophiles to introduce different chromophoric and auxochromic groups, thereby tuning the color and properties of the final dye molecule. beilstein-journals.org By analogy, the bromine atom in this compound could serve a similar purpose, allowing for the attachment of moieties that impart or modify color, making it a potential building block for novel dye synthesis.
Furthermore, the extended π-conjugated system of the benzo[h]chromen-4-one core is a feature often found in organic semiconductors. The ability to functionalize this core at the bromine position could allow for the tuning of its electronic properties, such as the HOMO/LUMO energy levels, which is crucial for their application in electronic devices. A related compound, 7-Bromo-2H-1,4-benzothiazin-3(4H)-one, has been noted for its potential in the development of advanced materials due to its unique electronic properties. chemimpex.com This suggests that the this compound scaffold could similarly be explored for applications in material science.
Development of this compound-based Chemical Probes or Sensors
The chromone (B188151) and coumarin scaffolds are well-established fluorophores and have been extensively used in the design of chemical probes and sensors for various analytes. The this compound framework provides a platform for the development of new sensory molecules.
The bromine atom can act as a synthetic handle for the introduction of specific recognition moieties or for tethering the probe to other molecules. For instance, derivatives of 7-hydroxy-chromen-2-one have been utilized to create fluorescent probes for the detection of reactive oxygen species like peroxynitrite and hypochlorite. nih.govmdpi.com In these probes, the 7-position is critical for the sensory function. The synthesis of such probes often involves the modification of the hydroxyl group, and a bromo-substituted precursor could be a key intermediate in such synthetic routes.
Moreover, fluorogenic chromones have been developed for DNA detection. nih.gov These probes are designed to exhibit enhanced fluorescence upon binding to their target, a "turn-on" response. The strategic placement of substituents on the chromone core is crucial for achieving this effect. The 7-position of the benzo[h]chromene ring system in this compound offers a site for chemical modification to develop probes with tailored properties for specific biological targets. The ability to perform post-synthetic modifications on the chromone scaffold is a significant advantage in creating a diverse range of functional probes. nih.gov
Conclusion and Future Perspectives in the Academic Research of 7 Bromo 4h Benzo H Chromen 4 One
Summary of Key Scholarly Findings and Contributions
Academic literature directly focused on 7-bromo-4H-benzo[h]chromen-4-one is limited, indicating that this specific isomer is a relatively underexplored area of chemical space. However, research on closely related analogs provides significant context and valuable insights. The broader class of benzochromene derivatives is recognized for a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties nih.govorientjchem.org.
Key findings for the general benzo[h]chromen-4-one scaffold and its derivatives can be summarized as follows:
Synthetic Accessibility: The benzo[h]chromene core can be synthesized through various methods, including one-pot, three-component condensation reactions. For instance, derivatives have been prepared from 4-methoxy-1-naphthol, an aldehyde, and a compound with an active methylene group like malononitrile or ethyl cyanoacetate orientjchem.orgmdpi.com. While a direct synthesis for the 7-bromo variant is not detailed, a pathway for the closely related 7-Bromo-2-methyl-4H-benzo[h]chromen-4-one has been noted, starting from 2-Acetyl-7-bromo-1-naphthol .
Biological Importance: The benzo[h]chromene nucleus is considered a "privileged structure" in medicinal chemistry. Various derivatives have shown potent cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancers mdpi.comresearchgate.net. The mode of action for some analogs involves inducing cell cycle arrest and apoptosis researchgate.net. The position and nature of substituents on the chromene ring are critical for biological activity mdpi.comacs.org. For example, studies on different chromone (B188151) derivatives have identified them as potential inhibitors of enzymes like SIRT2 and BRD4, which are implicated in cancer and inflammatory diseases acs.orgnih.gov.
Pharmacological Modulation: The introduction of halogen atoms, such as bromine, into heterocyclic scaffolds is a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties. Bromine substituents on related benzo[f]chromene structures have been associated with the inhibition of topoisomerase I and II and the induction of apoptosis in cancer cells mdpi.com.
While these findings relate to the broader family of compounds, they establish a strong rationale for the specific investigation of this compound, which remains largely uncharacterized in the scientific literature.
Identification of Unresolved Research Questions and Knowledge Gaps
The scarcity of dedicated research on this compound highlights significant gaps in our understanding. Addressing these unanswered questions is crucial for determining the scientific and practical value of this compound. The primary knowledge gaps are summarized in the table below.
| Research Area | Identified Knowledge Gap / Unresolved Question |
| Chemical Synthesis | What is the most efficient and scalable synthetic route to produce high-purity this compound? |
| Structural Characterization | What are the definitive spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and X-ray crystal structure of the compound? |
| Photophysical Properties | Does the compound exhibit fluorescence or other photophysical behaviors, and how are these properties influenced by the bromo-substituent and the extended aromatic system? |
| Biological Activity | What is the in vitro cytotoxic profile against various human cancer cell lines? Does it possess other biological activities (e.g., antimicrobial, anti-inflammatory)? |
| Mechanism of Action | If biologically active, what are the specific cellular targets or signaling pathways that this compound modulates? |
| Structure-Activity Relationship (SAR) | How does the 7-bromo substitution compare to other substitutions (e.g., chloro, methoxy, amino) at the same position or to bromine at other positions on the benzo[h]chromen-4-one scaffold? |
These unresolved questions represent a clear opportunity for foundational chemical and biological research. The lack of basic characterization and activity screening is the most immediate and critical gap that needs to be addressed.
Emerging Avenues for Fundamental and Applied Chemical Research on this compound
Building on the knowledge from related compounds and the identified research gaps, several promising avenues for future investigation emerge. These research directions span from fundamental chemical synthesis to applied therapeutic development.
Medicinal Chemistry and Anticancer Drug Discovery: A primary avenue is the synthesis and evaluation of this compound as a potential anticancer agent. Given that various benzochromene derivatives exhibit potent cytotoxicity and can induce apoptosis nih.govmdpi.com, a thorough investigation is warranted. Future studies could involve screening against a panel of cancer cell lines, including multidrug-resistant strains, to determine its efficacy and spectrum of activity nih.gov. Subsequent research could focus on elucidating its mechanism of action, potentially targeting key proteins like c-Src kinase, topoisomerases, or members of the BET family like BRD4 nih.govnih.govmdpi.com.
Development of Molecular Probes and Sensors: The extended π-conjugated system of the benzo[h]chromen-4-one core suggests potential for interesting photophysical properties. Research on other functionalized chromene derivatives has demonstrated their application as fluorescent sensors for metal ions like Fe³⁺ and Cu²⁺ semanticscholar.org. Therefore, an emerging area of applied research is the investigation of this compound as a potential fluorescent chemosensor. Its sensitivity and selectivity towards various environmentally or biologically important analytes could be explored.
Scaffold for Combinatorial Chemistry: The compound can serve as a versatile intermediate for the synthesis of a novel library of derivatives. The bromine atom at the 7-position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of functional groups. This would enable extensive structure-activity relationship (SAR) studies to develop compounds with optimized potency and selectivity for specific biological targets acs.org.
Materials Science Applications: The rigid, planar structure of the benzo[h]chromen-4-one scaffold makes it a candidate for investigation in materials science. Derivatives could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where compounds with tailored electronic properties are required.
The table below outlines these potential future research directions.
| Proposed Research Avenue | Objective and Potential Impact |
| Anticancer Agent Evaluation | To synthesize and assess the cytotoxic and apoptotic effects on cancer cell lines, potentially leading to a new therapeutic lead compound. |
| Fluorescent Sensor Development | To characterize the photophysical properties and explore its use as a selective chemosensor for metal ions or other analytes. |
| Combinatorial Library Synthesis | To use the compound as a building block for creating a diverse library of derivatives for comprehensive SAR studies and new drug discovery. |
| Organic Materials Research | To investigate its potential as a component in organic electronic devices, leveraging its aromatic and heterocyclic structure. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-bromo-4H-benzo[h]chromen-4-one, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves multi-step protocols starting from precursor phenols or chromenone derivatives. For example:
- Step 1 : Bromination of the parent chromenone using electrophilic brominating agents (e.g., NBS in DCM under reflux) to introduce the bromo group at the 7-position .
- Step 2 : Purification via column chromatography (silica gel, hexane/EtOAc gradient) .
- Optimization : Yield improvements (e.g., 60–75%) are achieved by controlling temperature (60–80°C) and stoichiometry (1.2–1.5 eq brominating agent). Side products like di-brominated analogs are minimized using inert atmospheres .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromine’s deshielding effect at ~δ 7.5 ppm in ¹H NMR) .
- Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]+ at m/z 291.1) and isotopic patterns for bromine .
- X-ray Crystallography : Resolves bond angles (e.g., Br–C–C dihedral angles ~85.6°) and packing motifs stabilized by intermolecular hydrogen bonds (N–H⋯O) .
Q. How can solubility challenges of this compound in aqueous buffers be addressed for biological assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) at non-critical positions via post-synthetic functionalization .
Advanced Research Questions
Q. What strategies are used to elucidate structure-activity relationships (SAR) of this compound derivatives in anticancer studies?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogens, alkyl, or electron-withdrawing groups at positions 2, 5, or 5. Test against cancer cell lines (e.g., IC50 values in MCF-7) .
- Computational Modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .
Q. How can contradictory data on the compound’s enzyme inhibition efficacy be resolved?
- Methodological Answer :
- Assay Standardization : Use positive controls (e.g., staurosporine for kinase assays) and replicate under uniform conditions (pH, temperature).
- Structural Confirmation : Verify purity (>95% via HPLC) and crystallize the compound to rule out polymorphism-induced variability .
Q. What mechanistic insights can be gained from studying the reactivity of this compound under nucleophilic conditions?
- Methodological Answer :
- Substitution Reactions : React with amines (e.g., piperidine) to form 7-amino derivatives, monitored by TLC. Kinetic studies reveal Br’s leaving group efficiency (kobs ~0.15 min⁻¹ in DMF at 50°C) .
- Cross-Coupling : Use Suzuki-Miyaura conditions (Pd(PPh3)4, K2CO3) to couple with aryl boronic acids, expanding functional diversity .
Q. How can X-ray crystallography and molecular docking be integrated to study target binding modes?
- Methodological Answer :
- Crystallography : Resolve ligand-protein co-crystals (e.g., with COX-2) to identify key interactions (e.g., Br’s hydrophobic contact with Val523) .
- Docking Simulations : Use AutoDock Vina to predict binding affinities (ΔG ~−9.2 kcal/mol) and validate with MD simulations .
Safety and Handling Guidelines
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
